![molecular formula C17H21N5O2 B5572853 4-[4-(2-furoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5572853.png)

4-[4-(2-furoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves condensation reactions and can be tailored to introduce different substituents, affecting the molecule's chemical behavior and biological activity. For instance, Sekiya, Hata, and Yamada (1983) explored the structure-activity relationships of hypoglycemic 4-amino-2-(1-piperazinyl)pyrimidines, highlighting the importance of the basicity of the piperazinyl group and the acylated substituents for activity (Sekiya, T., Hata, S., & Yamada, S., 1983). Such studies indicate the complexity and specificity of synthesizing targeted pyrimidine derivatives.

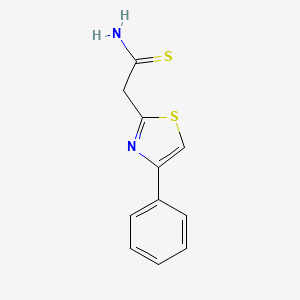

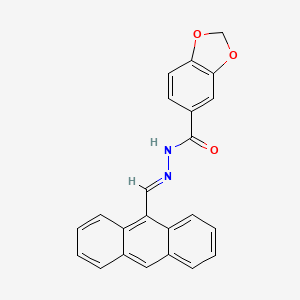

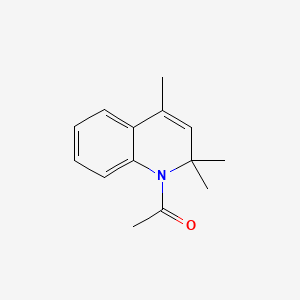

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including "4-[4-(2-furoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine," is characterized by its aromatic ring and nitrogen atoms at positions 1 and 3 of the ring. These structural elements are crucial for the molecule's interaction with biological targets. The presence of piperazine and pyrrolidine rings introduces additional sites for potential biological interaction and modulation of the molecule's physical and chemical properties.

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitution, electrophilic substitution, and ring transformation reactions. These reactions can be utilized to modify the pyrimidine core, altering the molecule's chemical properties and biological activity. For example, Mattioda et al. (1975) synthesized a series of 4-piperazinopyrimidines with varied substituents, demonstrating the versatility of pyrimidine chemistry and its relevance to discovering compounds with desirable pharmacological profiles (Mattioda, G., et al., 1975).

Aplicaciones Científicas De Investigación

Synthesis and Biological Applications

Synthesis and Evaluation for Anti-inflammatory and Analgesic Activities : A study by Sondhi et al. (2007) involved the synthesis of pyrimidine derivatives, including compounds related to the chemical structure , through condensation reactions. These compounds were evaluated for their anti-inflammatory and analgesic activities, indicating the potential for developing new therapeutic agents (Sondhi, Jain, Dinodia, Shukla, & Raghubir, 2007).

Adenosine A2a Receptor Antagonists : Another research by Vu et al. (2004) discovered that piperazine derivatives of 2-furanyl[1,2,4]triazolo[1,5-a][1,3,5]triazine, which shares a structural motif with the compound of interest, act as potent and selective adenosine A2a receptor antagonists. These findings suggest potential applications in treating neurodegenerative disorders such as Parkinson's disease (Vu, Pan, Peng, Kumaravel, Smits, Jin, Phadke, Engber, Huang, Reilly, Tam, Grant, Hetu, & Petter, 2004).

Pharmaceutical Development

P2Y12 Antagonists for Platelet Aggregation : Research conducted by Parlow et al. (2009) on piperazinyl-glutamate-pyrimidines, similar in structure, led to the discovery of potent P2Y12 antagonists. These compounds showed promise for inhibiting platelet aggregation, indicating their potential use in preventing thrombotic events (Parlow, Burney, Case, Girard, Hall, Hiebsch, Huff, Lachance, Mischke, Rapp, Woerndle, & Ennis, 2009).

Antibacterial Agents : Matsumoto and Minami (1975) explored 8-alkyl- and 8-vinyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido(2,3-d)pyrimidine-6-carboxylic acids, compounds with a structural resemblance, for their antibacterial activity. These agents showed enhanced activity against gram-negative bacteria, including Pseudomonas aeruginosa, suggesting their use as effective antibacterial drugs (Matsumoto & Minami, 1975).

Propiedades

IUPAC Name |

furan-2-yl-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O2/c23-16(14-4-3-13-24-14)21-11-9-20(10-12-21)15-5-6-18-17(19-15)22-7-1-2-8-22/h3-6,13H,1-2,7-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTWMGDUKGQAHPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{4-[3-(2-methoxy-1-methylethyl)-3H-imidazo[4,5-b]pyridin-2-yl]butanoyl}-2-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5572777.png)

![8-ethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5572782.png)

![N-(4-chlorophenyl)-2-[2-(3-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5572794.png)

![1-(2-methoxyphenyl)-N-{(3R*,4S*)-4-[(3-methyl-5-isoxazolyl)methyl]tetrahydro-3-furanyl}-1H-pyrazole-4-carboxamide](/img/structure/B5572806.png)

methanone](/img/structure/B5572816.png)

![4-(1-methyl-1H-imidazol-2-yl)-1-[(4-phenyl-1-piperidinyl)acetyl]piperidine](/img/structure/B5572831.png)

![3-[1-(4-{[(2,2-dimethylcyclopropyl)carbonyl]oxy}phenyl)-3-oxo-1,3-dihydro-2-benzofuran-1-yl]phenyl 2,2-dimethylcyclopropanecarboxylate](/img/structure/B5572832.png)

![4-[4-(4-acetyl-1-piperazinyl)-2-pyrimidinyl]morpholine](/img/structure/B5572843.png)

![5-(2-bromophenyl)-4-[(2,3-dimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5572848.png)

![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-pyridin-3-ylpropanamide](/img/structure/B5572858.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2,6-difluorobenzamide](/img/structure/B5572861.png)